Nonanenitrile

Beschreibung

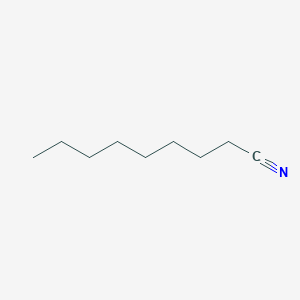

Structure

3D Structure

Eigenschaften

IUPAC Name |

nonanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZZPPHAMDJOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022183 | |

| Record name | Octyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; Almost insoluble in water; [MSDSonline] | |

| Record name | Nonanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Nonanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2243-27-8 | |

| Record name | Nonanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q10KP3P20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of nonanenitrile, also known as pelargonitrile or n-octyl cyanide. The information is curated for professionals in research and development who require detailed data for experimental design, chemical synthesis, and safety assessments.

Chemical Identity and Structure

Nonanenitrile is a linear aliphatic nitrile with a nine-carbon chain.[1] Its chemical structure consists of an eight-carbon alkyl chain (octyl group) attached to a cyano functional group (-C≡N).[1] This structure imparts both hydrophobic (the alkyl chain) and polar (the nitrile group) characteristics to the molecule.[2]

| Identifier | Value |

| IUPAC Name | nonanenitrile[3][4] |

| Synonyms | n-Octyl cyanide, Pelargononitrile, 1-Cyanooctane, Nonanitrile[3][4][5] |

| Molecular Formula | C₉H₁₇N[3][4][6] |

| Canonical SMILES | CCCCCCCCC#N[5][6] |

| InChI Key | PLZZPPHAMDJOSR-UHFFFAOYSA-N[3][4][5] |

| CAS Number | 2243-27-8[3][4][6] |

| EC Number | 218-808-9[3][5] |

Physicochemical Properties

The following tables summarize the key physical and chemical properties of nonanenitrile. These values are essential for predicting its behavior in various chemical processes and for designing appropriate handling and storage procedures.

Table 2.1: Molar and Spectroscopic Properties

| Property | Value |

| Molecular Weight | 139.24 g/mol [2][3] |

| Exact Mass | 139.136 g/mol [3][5] |

| Refractive Index (n20/D) | 1.426[6][7] |

| Molar Refractivity | 43.38 mL/mol[7][8] |

| Molar Volume | 169.4 mL/mol[7][8] |

| Dipole Moment | 3.65 D[7][8] |

| LogP (Octanol/Water) | 3.1[3], 3.27[9] |

Table 2.2: Thermal and Physical State Properties

| Property | Value |

| Physical State | Liquid at room temperature[1][2][3] |

| Appearance | Colorless to pale yellow or orange liquid[1][2][3][5] |

| Melting Point | -29 °C[2], -34 °C[7][8], -35 °C[5][6] |

| Boiling Point | 224 °C[6][7], 225 °C[2] |

| Density | 0.78 g/mL[6], 0.786 g/mL at 25 °C, 0.816 g/cm³[5], 0.8213 g/cm³[2], 0.822 g/mL[7][8] |

| Flash Point | 81.1 °C[5][9], 82 °C (closed cup) |

| Surface Tension | 28.21 dyn/cm[7][8] |

Table 2.3: Vapor Pressure at Different Temperatures [10]

| Vapor Pressure | Temperature (°C) |

| 1 Pa | -3 (extrapolated) |

| 10 Pa | 21 (extrapolated) |

| 100 Pa | 50.9 |

| 1 kPa | 90.7 |

| 10 kPa | 145.4 |

| 100 kPa | 225.1 |

Solubility

Nonanenitrile's solubility is dictated by its dual chemical nature.[2]

-

Water Solubility : It is almost insoluble or shows limited solubility in water due to its long, hydrophobic nine-carbon alkyl chain.[1][2][3]

-

Organic Solvents : It is soluble in organic solvents like ethanol, acetone, and chloroform.[2] The polar nitrile group facilitates its miscibility with many polar organic solvents.[2]

Reactivity and Synthesis

The cyano group in nonanenitrile is the center of its chemical reactivity, making it a valuable intermediate in organic synthesis for products like pharmaceuticals and agrochemicals.[1][2]

The nitrile group can undergo several key transformations:

-

Hydrolysis : Conversion to nonanoic acid.

-

Reduction : Formation of nonylamine.

-

Organometallic Addition : Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

References

- 1. CAS 2243-27-8: Nonanenitrile | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonanenitrile [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. nonanonitrile [stenutz.eu]

- 8. nonanenitrile [stenutz.eu]

- 9. Nonanenitrile | CAS#:2243-27-8 | Chemsrc [chemsrc.com]

- 10. physics.nyu.edu [physics.nyu.edu]

An In-depth Technical Guide to Nonanenitrile (CAS 2243-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanenitrile, also known by synonyms such as Pelargonitrile and Octyl cyanide, is a linear aliphatic nitrile with the chemical formula C₉H₁₇N.[1][2] It is characterized by a nine-carbon chain with a cyano (-C≡N) functional group at one terminus.[2] At room temperature, it exists as a colorless to pale yellow liquid with a faint, fatty odor.[1] The presence of the polar nitrile group and a long, nonpolar alkyl chain gives the molecule a dual nature, making it insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1][2] This compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Toxicological Data

A summary of key quantitative data for Nonanenitrile is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Nonanenitrile

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 2243-27-8 | [3][4] |

| EC Number | 218-808-9 | [3] |

| Beilstein Registry No. | 1746339 | [3][5] |

| PubChem CID | 16715 | [6] |

| Molecular Properties | ||

| Molecular Formula | C₉H₁₇N | [1][2][4] |

| Molecular Weight | 139.24 g/mol | [3][6] |

| Canonical SMILES | CCCCCCCCC#N | [3][6] |

| InChIKey | PLZZPPHAMDJOSR-UHFFFAOYSA-N | [3][4][6] |

| Physical Properties | ||

| Physical State | Liquid | [1][3] |

| Melting Point | -34.2 °C to -35 °C | [5][7][8] |

| Boiling Point | 224 - 225.2 °C @ 760 mmHg | [1][3][5][8] |

| Density | 0.786 g/mL at 25 °C | [3][8] |

| Vapor Density | 4.6 (vs air) | [3][5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [5] |

| Refractive Index | n20/D 1.426 | [3][8] |

| Flash Point | 81.1 - 82 °C (Closed Cup) | [3][5] |

| Solubility | ||

| Water | Poor/Insoluble | [1][2] |

| Organic Solvents | Soluble (e.g., ethanol, acetone) | [1] |

Table 2: Toxicological and Safety Data

| Parameter | Value | Details | Source(s) |

| Acute Toxicity | |||

| Oral LD50 | 2059 mg/kg | Mouse | [5] |

| GHS Hazard Statements | H315, H319 | Causes skin irritation, Causes serious eye irritation | [6][9] |

| GHS Pictograms | Warning | [6] | |

| General Hazards | Harmful if swallowed, inhaled, or in contact with skin.[10] Contact with acids liberates very toxic gas (hydrogen cyanide).[10] | [10] |

Synthesis and Experimental Protocols

Nonanenitrile is commonly synthesized via a nucleophilic substitution reaction. A standard laboratory method involves the reaction of an 8-carbon alkyl halide, such as 1-bromooctane (B94149), with an alkali metal cyanide, like sodium or potassium cyanide. This is a classic Sₙ2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion.

Experimental Protocol: Synthesis of Nonanenitrile from 1-Bromooctane

This protocol is a representative procedure for the synthesis of aliphatic nitriles.

Materials:

-

1-Bromooctane

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO) or Ethanol

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reflux apparatus, Separatory funnel, Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a suitable solvent such as DMSO or aqueous ethanol.

-

Nucleophilic Substitution: Slowly add 1-bromooctane to the stirred cyanide solution.

-

Heating: Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Gas Chromatography (GC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Shake the funnel to extract the product into the ether layer. Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude Nonanenitrile is then purified by vacuum distillation to yield a clear liquid.[3]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a properly equipped facility, adhering to all necessary safety precautions, especially when handling highly toxic cyanides.

Chemical Reactivity and Applications

The cyano group in Nonanenitrile is a versatile functional group that can undergo several important transformations, making it a valuable intermediate in organic synthesis.[2]

-

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.[11][12] The hydrolysis of Nonanenitrile yields nonanoic acid. Under acidic conditions (e.g., heating with dilute HCl), the products are nonanoic acid and an ammonium (B1175870) salt.[11] Under basic conditions (e.g., heating with NaOH solution), the initial product is the sodium salt of the carboxylic acid (sodium nonanoate) and ammonia (B1221849) gas.[11] Acidification of the salt is then required to obtain the free nonanoic acid.[11][13]

-

Reduction: The nitrile group can be reduced to a primary amine.[14] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will convert Nonanenitrile to nonylamine (B85610) (1-nonanamine).[15] This reaction is a key step in synthesizing long-chain primary amines from alkyl halides via a nitrile intermediate.

These transformations make Nonanenitrile a precursor for producing nonanoic acid and nonylamine, which have applications in the synthesis of surfactants, lubricants, and pharmaceutical agents.[1]

Visualizing Chemical Workflows

The key chemical transformations of Nonanenitrile can be visualized as logical workflows.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 2243-27-8: Nonanenitrile | CymitQuimica [cymitquimica.com]

- 3. 壬腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nonanenitrile [webbook.nist.gov]

- 5. Nonanenitrile | CAS#:2243-27-8 | Chemsrc [chemsrc.com]

- 6. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. savemyexams.com [savemyexams.com]

- 13. youtube.com [youtube.com]

- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

Nonanenitrile chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Nonanenitrile

Introduction

Nonanenitrile, also known as pelargonitrile or octyl cyanide, is a linear aliphatic nitrile with the chemical formula C9H17N.[1][2][3][4] It is a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[5][6] This guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, and spectroscopic characterization of nonanenitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Nonanenitrile consists of a nine-carbon alkyl chain with a cyano (-C≡N) functional group at one terminus.[6] This structure imparts both hydrophobic (the alkyl chain) and polar (the nitrile group) characteristics to the molecule.[5]

Caption: 2D Chemical Structure of Nonanenitrile.

Table 1: Chemical Identifiers for Nonanenitrile

| Identifier | Value | Reference |

| IUPAC Name | nonanenitrile | [7] |

| CAS Number | 2243-27-8 | [1][2][3][4][8] |

| Molecular Formula | C9H17N | [1][2][3][4][8] |

| Molecular Weight | 139.24 g/mol | [1][5][7][9] |

| Canonical SMILES | CCCCCCCCC#N | [7][8][10] |

| InChI | InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3 | [1][2][3][4][6] |

| InChIKey | PLZZPPHAMDJOSR-UHFFFAOYSA-N | [1][2][7][8] |

Physicochemical Properties

Nonanenitrile is a colorless to pale yellow liquid at room temperature.[5][6][7] Its long alkyl chain makes it largely insoluble in water, but it is soluble in organic solvents like ethanol (B145695) and acetone.[5][6]

Table 2: Physicochemical Data for Nonanenitrile

| Property | Value | Reference |

| Melting Point | -35 °C to -34 °C | [8][9][10] |

| Boiling Point | 224 - 225.2 °C (at 760 mmHg) | [8][9][10] |

| Density | 0.78 - 0.8 g/mL | [8][9] |

| Refractive Index | 1.426 | [8][9][10] |

| Vapor Pressure | 0.1 mmHg | [7] |

| LogP | 3.27 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [7][11] |

| Hydrogen Bond Donor Count | 0 | [7][11] |

| Rotatable Bond Count | 6 | [7] |

Chemical Bonding

The bonding in nonanenitrile can be analyzed in two parts: the saturated alkyl chain and the terminal nitrile functional group.

-

Alkyl Chain (C1-C8): The carbon atoms in the octyl chain are sp³ hybridized. They form sigma (σ) bonds with adjacent carbon atoms and with hydrogen atoms. The C-C-C bond angles are approximately 109.5°, characteristic of tetrahedral geometry, leading to a flexible, zigzag conformation.

-

Nitrile Group (-C≡N): The terminal carbon (C9) and the nitrogen atom are sp hybridized. The carbon atom forms a σ bond with the adjacent carbon of the alkyl chain (C8). The carbon and nitrogen atoms are linked by a strong triple bond, which consists of one σ bond and two pi (π) bonds. This results in a linear geometry for the C-C≡N moiety with a bond angle of 180°. The high electronegativity of nitrogen compared to carbon results in a significant dipole moment, making the nitrile group polar.

Caption: Orbital Hybridization and Bonding in Nonanenitrile.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of nonanenitrile.

Table 3: Spectroscopic Data for Nonanenitrile

| Technique | Data | Reference |

| ¹H NMR | Data available, typically showing signals for the alkyl chain protons. | [12] |

| (CCl₄ solvent) | ||

| ¹³C NMR | Data available, with distinct signals for each carbon in the alkyl chain and the nitrile carbon. | [13][14] |

| (Neat liquid or CDCl₃ solvent) | ||

| IR Spectroscopy | Characteristic strong absorption for the C≡N triple bond stretch is observed around 2250 cm⁻¹. C-H stretching vibrations from the alkyl chain appear around 2850-2960 cm⁻¹. | [1][15] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 139. | [1] |

Experimental Protocols

Synthesis of Nonanenitrile

Nitriles can be synthesized through various methods, including the dehydration of aldoximes, which offers a cyanide-free route.[16] A general chemoenzymatic process involves the conversion of an aldehyde to an aldoxime, followed by enzymatic dehydration.[16]

Protocol: Chemoenzymatic Synthesis of Nonanenitrile from Nonanal

-

Aldoxime Formation: Nonanal is reacted with hydroxylamine (B1172632) hydrochloride in an aqueous medium. The pH is carefully controlled to facilitate the condensation reaction, forming nonanaldoxime.

-

Enzymatic Dehydration: The resulting nonanaldoxime is then introduced to a bioreactor containing an aldoxime dehydratase (Oxd) enzyme.[16] The enzyme catalyzes the dehydration of the aldoxime to yield nonanenitrile. This step is typically performed in water at mild temperatures.[16]

-

Work-up and Purification: The product, nonanenitrile, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield high-purity nonanenitrile.

Caption: Workflow for the Chemoenzymatic Synthesis of Nonanenitrile.

Spectroscopic Analysis Protocol

Infrared (IR) Spectroscopy: A thin film of neat nonanenitrile liquid is placed between two KBr or NaCl plates. The sample is then analyzed using an FTIR spectrometer. The spectrum is recorded, typically from 4000 to 400 cm⁻¹, and the characteristic absorption bands are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of nonanenitrile (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Relevance in Drug Development

The nitrile group is a key functional group in medicinal chemistry. It can act as a bioisostere for carbonyl groups, alkynes, or halogens. The polarity and linear geometry of the nitrile group allow it to participate in dipole-dipole interactions and act as a hydrogen bond acceptor, influencing drug-receptor binding.[7][11] Furthermore, the nitrile group is metabolically stable but can also be a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction), providing a handle for prodrug strategies or further molecular derivatization.[6]

Caption: Key Chemical Transformations of the Nitrile Group.

References

- 1. Nonanenitrile [webbook.nist.gov]

- 2. Nonanenitrile [webbook.nist.gov]

- 3. Nonanenitrile [webbook.nist.gov]

- 4. Nonanenitrile [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 2243-27-8: Nonanenitrile | CymitQuimica [cymitquimica.com]

- 7. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nonanenitrile | CAS#:2243-27-8 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. nonanonitrile [stenutz.eu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Nonanenitrile [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonanenitrile (C₉H₁₇N), a nitrile compound with applications in various fields of chemical research and development. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and a generalized experimental workflow is visualized.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of nonanenitrile.

Table 1: ¹H NMR Spectroscopic Data for Nonanenitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Triplet | 2H | -CH₂-CN |

| ~1.6 | Multiplet | 2H | -CH₂-CH₂-CN |

| ~1.3 | Multiplet | 10H | -(CH₂)₅- |

| ~0.9 | Triplet | 3H | CH₃- |

Solvent: CCl₄. Instrument: Varian A-60.[1]

Table 2: ¹³C NMR Spectroscopic Data for Nonanenitrile

| Chemical Shift (δ) ppm | Assignment |

| ~119 | -C≡N |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~17 | -CH₂-CN |

| ~14 | CH₃- |

Solvent: CDCl₃.[2]

Table 3: IR Spectroscopic Data for Nonanenitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2245 | Medium | -C≡N stretch (nitrile) |

| ~1465 | Medium | C-H bend (alkane) |

Technique: Neat liquid.[3]

Table 4: Mass Spectrometry Data for Nonanenitrile

| m/z Ratio | Relative Intensity | Assignment |

| 139 | Low | [M]⁺ (Molecular Ion) |

| 96 | High | [M - C₃H₇]⁺ |

| 82 | High | [M - C₄H₉]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Base Peak) |

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of nonanenitrile to determine its chemical structure.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of nonanenitrile. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean vial.[4]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[4]

-

Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants.[4]

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.[4]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[4]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.

-

-

Data Processing:

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in nonanenitrile.

Methodology (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and allow them to dry completely.

-

Place one to two drops of liquid nonanenitrile onto the surface of one salt plate.[5]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[5]

-

-

Instrumental Analysis:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the infrared spectrum of the nonanenitrile sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group absorptions using a correlation table to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of nonanenitrile.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid nonanenitrile into the ion source of the mass spectrometer. This is typically done via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of nitriles often involves the loss of alkyl radicals.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as nonanenitrile.

Caption: Generalized workflow for spectroscopic analysis of nonanenitrile.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Nonanenitrile [webbook.nist.gov]

- 3. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the 1H NMR Spectrum of Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of nonanenitrile. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Predicted ¹H NMR Spectral Data of Nonanenitrile

Due to the limited availability of public experimental ¹H NMR data for nonanenitrile, the following spectral parameters have been generated using a reliable online prediction tool. This data provides a strong foundation for the interpretation of an experimental spectrum.

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-2 (α-CH₂) | 2.33 | Triplet (t) | 7.1 | 2H |

| H-3 (β-CH₂) | 1.63 | Multiplet (m) | - | 2H |

| H-4 to H-8 (-CH₂-)₅ | 1.35 - 1.25 | Multiplet (m) | - | 10H |

| H-9 (ω-CH₃) | 0.88 | Triplet (t) | 6.8 | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of a liquid sample such as nonanenitrile.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-25 mg of nonanenitrile.

-

Solvent: Use 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it is a common solvent for nonpolar to moderately polar organic compounds.[1] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used for the spectrometer's deuterium (B1214612) lock and for shimming.[1]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent for precise chemical shift referencing (δ = 0.00 ppm).[2] However, residual proton signals from the deuterated solvent can often be used as a secondary reference.

-

Procedure:

-

Dissolve the nonanenitrile sample in the deuterated solvent in a clean, dry vial.[1]

-

To ensure a homogenous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, unscratched 5 mm NMR tube.[3] This removes any particulate matter.

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability during the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes spectral line widths and improves resolution.

-

Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

-

3. Data Processing:

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into the frequency domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Nonanenitrile Structure and ¹H NMR Signal Relationships

The following diagram illustrates the chemical structure of nonanenitrile and the logical connections between the distinct proton environments and their corresponding signals in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of nonanenitrile. It includes a comprehensive data table of predicted chemical shifts with assignments, a detailed experimental protocol for acquiring high-quality spectra, and visualizations to aid in understanding the molecular structure and its corresponding NMR data.

Introduction to 13C NMR of Alkyl Nitriles

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In the case of aliphatic nitriles such as nonanenitrile (also known as pelargononitrile or octyl cyanide), 13C NMR provides distinct signals for each of the nine carbon atoms in its structure. The chemical shift of each carbon is influenced by its local electronic environment, offering valuable insights into the molecule's composition.

The nonanenitrile molecule consists of a nine-carbon chain with a nitrile functional group (-C≡N) at one terminus. The carbon atom of the nitrile group is sp-hybridized and bonded to a highly electronegative nitrogen atom, causing its signal to appear in a characteristic downfield region of the spectrum, typically between 115 and 125 ppm. The remaining eight carbons are sp3-hybridized and their chemical shifts are primarily influenced by their position relative to the electron-withdrawing nitrile group and the methyl terminus.

Predicted 13C NMR Chemical Shifts of Nonanenitrile

While specific experimental data from peer-reviewed literature is not publicly available without a subscription, the following table summarizes the predicted 13C NMR chemical shifts for nonanenitrile. These predictions are based on established principles of 13C NMR spectroscopy and analysis of data for analogous long-chain alkyl compounds. The assignments are presented from C1 (the nitrile carbon) to C9 (the terminal methyl carbon).

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | -C≡N | ~119-121 |

| C2 | -CH2-CN | ~17-19 |

| C3 | -CH2- | ~25-27 |

| C4 | -CH2- | ~28-30 |

| C5 | -CH2- | ~29-31 |

| C6 | -CH2- | ~31-33 |

| C7 | -CH2- | ~22-24 |

| C8 | -CH2- | ~31-33 |

| C9 | -CH3 | ~14-16 |

Note: These are predicted values and may vary slightly from experimentally determined shifts depending on the solvent and other experimental conditions.

Detailed Experimental Protocol for 13C NMR of Nonanenitrile

The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of nonanenitrile.

1. Sample Preparation:

-

Sample: Nonanenitrile (liquid).

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak (triplet centered at ~77.16 ppm) which can be used for spectral referencing.

-

Concentration: Prepare a solution of approximately 50-100 mg of nonanenitrile in 0.6-0.7 mL of CDCl3.

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.

-

NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe: A broadband or carbon-detect probe is required. Ensure the probe is tuned to the 13C frequency.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon nuclei, resulting in a spectrum of singlets for each unique carbon atom.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons in nonanenitrile (e.g., 0 to 150 ppm).

-

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.

4. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

Molecular Structure of Nonanenitrile

The following diagram illustrates the structure of nonanenitrile with each carbon atom numbered for correlation with the 13C NMR data table.

Caption: Structure of Nonanenitrile with Carbon Numbering.

Logical Workflow for 13C NMR Analysis

This diagram outlines the logical steps involved in the 13C NMR analysis of a compound like nonanenitrile, from sample preparation to final data interpretation.

Caption: Workflow for 13C NMR Analysis.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of nonanenitrile. It includes detailed experimental protocols, quantitative data on fragment ions, and an elucidation of the primary fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics who utilize mass spectrometry for the identification and characterization of organic molecules.

Introduction to Nonanenitrile and its Mass Spectrometric Analysis

Nonanenitrile (C₉H₁₇N), also known as pelargonitrile or 1-cyanooctane, is a long-chain aliphatic nitrile.[1] Its analysis by mass spectrometry is crucial for its identification in various matrices. Electron ionization is a common technique for the analysis of volatile and semi-volatile compounds like nonanenitrile, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these fragmentation patterns is essential for accurate structural elucidation.

Quantitative Fragmentation Data

The electron ionization mass spectrum of nonanenitrile is characterized by a series of fragment ions, with the most abundant peaks providing significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C₃H₅]⁺ / [CH₂=CH-CH₂]⁺ or [CH₃-C≡NH]⁺ |

| 55 | 65.4 | [C₄H₇]⁺ |

| 43 | 55.4 | [C₃H₇]⁺ |

| 69 | 38.5 | [C₅H₉]⁺ |

| 82 | 30.8 | [C₆H₁₀]⁺ |

| 96 | 23.1 | [C₇H₁₂]⁺ |

| 54 | 23.1 | [C₄H₆]⁺ |

| 29 | 23.1 | [C₂H₅]⁺ |

| 27 | 23.1 | [C₂H₃]⁺ |

| 139 | 1.5 | [C₉H₁₇N]⁺• (Molecular Ion) |

Experimental Protocol for GC-MS Analysis

The following protocol provides a detailed methodology for the analysis of nonanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is a synthesis of standard procedures for the analysis of volatile organic compounds.

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of nonanenitrile in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Vialing: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined septum cap.

3.2. Gas Chromatography (GC) Parameters

-

Injection Port:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended for the separation of aliphatic compounds.

-

Oven Temperature Program:

3.3. Mass Spectrometry (MS) Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 20 - 200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Fragmentation Pathways of Nonanenitrile

The fragmentation of the nonanenitrile molecular ion ([C₉H₁₇N]⁺•, m/z 139) upon electron ionization is governed by several key mechanisms, primarily alpha-cleavage and rearrangements. These pathways lead to the formation of the characteristic fragment ions observed in the mass spectrum.

4.1. Experimental Workflow

The logical flow of a typical GC-MS experiment for the analysis of nonanenitrile is depicted below.

Caption: GC-MS experimental workflow for nonanenitrile analysis.

4.2. Primary Fragmentation Mechanisms

The major fragmentation pathways for nonanenitrile are illustrated in the following diagram.

Caption: Primary fragmentation pathways of nonanenitrile.

4.2.1. Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation of compounds containing a heteroatom. In nitriles, this involves the cleavage of the Cα-Cβ bond, which is the bond between the carbon adjacent to the nitrile group and the next carbon in the chain. For nonanenitrile, this results in the loss of a C₇H₁₅• radical, leading to the formation of a resonance-stabilized ion at m/z 40 ([CH₂=C=N]⁺), although this is a minor peak in the spectrum of nonanenitrile.

4.2.2. McLafferty-type Rearrangement

Aliphatic nitriles with a sufficiently long alkyl chain can undergo a McLafferty-type rearrangement. This involves the transfer of a γ-hydrogen atom to the nitrogen atom of the nitrile group through a six-membered transition state, followed by the cleavage of the Cα-Cβ bond. This rearrangement results in the elimination of a neutral alkene molecule. In nonanenitrile, this can lead to the formation of a prominent fragment ion at m/z 41 ([CH₂=C=NH₂]⁺). This fragment is often the base peak in the mass spectra of long-chain nitriles.

4.2.3. Alkyl Chain Fragmentation

The fragmentation of the long alkyl chain also contributes significantly to the mass spectrum of nonanenitrile. This occurs through a series of successive losses of methylene (B1212753) radicals (CH₂), giving rise to a characteristic pattern of peaks separated by 14 mass units. The most prominent of these alkyl fragment ions are observed at m/z 41 ([C₃H₅]⁺), 55 ([C₄H₇]⁺), 69 ([C₅H₉]⁺), 82 ([C₆H₁₀]⁺), and 96 ([C₇H₁₂]⁺). The high abundance of the m/z 41 ion, which is the base peak, is likely due to the stable allylic carbocation structure ([CH₂=CH-CH₂]⁺) and its overlap with the McLafferty rearrangement product.

Conclusion

The mass spectrum of nonanenitrile is characterized by a weak molecular ion peak and a series of distinct fragment ions. The fragmentation pattern is dominated by ions resulting from the cleavage of the alkyl chain and a significant McLafferty-type rearrangement product at m/z 41, which constitutes the base peak. The detailed experimental protocol and an understanding of the fragmentation pathways provided in this guide will aid researchers in the confident identification and structural characterization of nonanenitrile and related long-chain aliphatic nitriles in various analytical applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of the Nitrile Group in Nonanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for analyzing the nitrile group of nonanenitrile using infrared (IR) spectroscopy. Nonanenitrile, a saturated aliphatic nitrile, serves as an excellent model for understanding the vibrational behavior of the cyano group in various chemical environments. This document outlines the fundamental theory, experimental protocols, and the influence of solvent effects on the characteristic nitrile stretching frequency.

Introduction to the Infrared Spectroscopy of Nitriles

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. The nitrile functional group (-C≡N) exhibits a strong and sharp absorption band in a relatively uncongested region of the mid-infrared spectrum, making it an excellent spectroscopic marker.

The position, intensity, and shape of the nitrile stretching band are sensitive to the local electronic and dielectric environment. For saturated nitriles like nonanenitrile, the C≡N stretching vibration typically appears in the range of 2260 to 2240 cm⁻¹[1]. The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond[1].

The Nitrile Stretching Vibration in Nonanenitrile

Nonanenitrile (CH₃(CH₂)₇C≡N) is a simple long-chain saturated nitrile. Its IR spectrum is characterized by the prominent C≡N stretching band, free from the complexities of conjugation seen in aromatic nitriles[1]. The gas-phase IR spectrum of nonanenitrile shows a characteristic absorption for the nitrile group. This peak's position can shift when the molecule is analyzed in the condensed phase (as a neat liquid or in solution) due to intermolecular interactions.

Data Presentation: Solvent Effects on the Nitrile Stretching Frequency of Nonanenitrile

The following table presents representative data illustrating the expected trend of the nitrile stretching frequency (ν(C≡N)) of nonanenitrile in a selection of aprotic and protic solvents with varying dielectric constants.

| Solvent | Dielectric Constant (ε) at 20°C | Nitrile Stretching Frequency (ν(C≡N)) (cm⁻¹) |

| Neat Liquid | ~5.8 (estimated for nonanenitrile) | ~2245 |

| n-Hexane | 1.88 | ~2247 |

| Carbon Tetrachloride | 2.24 | ~2248 |

| Chloroform | 4.81 | ~2250 |

| Tetrahydrofuran (THF) | 7.6 | ~2251 |

| Dichloromethane (DCM) | 9.1 | ~2252 |

| Acetonitrile | 37.5 | ~2254 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~2253 |

| Water (protic) | 80.1 | ~2258 (broadened) |

Note: The values presented in this table are illustrative and based on general principles of solvent effects on nitrile vibrational frequencies. Actual experimental values may vary.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on meticulous experimental technique. The following protocols detail the procedures for analyzing nonanenitrile, a liquid at room temperature, using two common FTIR sampling techniques: Attenuated Total Reflectance (ATR) and Transmission.

Analysis of Neat Nonanenitrile using Attenuated Total Reflectance (ATR)-FTIR

This is the most straightforward method for obtaining an IR spectrum of a liquid sample.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Nonanenitrile sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty, clean ATR crystal. This will account for the absorbance of the crystal and any atmospheric H₂O and CO₂.

-

-

Sample Application:

-

Place a single drop of nonanenitrile onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal by wiping away the nonanenitrile with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

-

Allow the crystal to fully dry before the next measurement.

-

Analysis of Nonanenitrile in Solution using a Liquid Transmission Cell

This method is ideal for studying the effects of different solvents on the nitrile stretching frequency.

Materials:

-

FTIR Spectrometer

-

Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

-

Syringes for filling the cell

-

Nonanenitrile sample

-

A selection of high-purity, dry solvents (e.g., n-hexane, chloroform, acetonitrile)

-

Volumetric flasks for preparing solutions

-

Lint-free wipes

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of nonanenitrile in the desired solvent (e.g., 1-5% v/v). The optimal concentration will depend on the path length of the cell and should be adjusted to ensure the nitrile peak absorbance is within the linear range of the detector (typically < 1.0 absorbance units).

-

-

Cell Assembly (for demountable cells):

-

Clean the cell windows with a dry, clean, lint-free wipe.

-

Place the spacer of the desired path length onto one window.

-

Carefully place the second window on top to form the cell cavity. .

-

-

Background Spectrum:

-

Fill the liquid cell with the pure solvent that was used to prepare the nonanenitrile solution.

-

Place the filled cell in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum. This will subtract the absorbance contributions from the solvent and the cell windows.

-

-

Sample Spectrum:

-

Empty the cell of the pure solvent and dry it thoroughly.

-

Fill the cell with the prepared nonanenitrile solution using a syringe.

-

Place the cell back into the spectrometer and acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Analysis:

-

The resulting spectrum should show the absorption bands of nonanenitrile, with the solvent bands computationally subtracted.

-

Determine the peak position of the nitrile stretching vibration.

-

-

Cleaning:

-

Thoroughly clean the liquid cell and windows with the pure solvent and allow them to dry completely.

-

Visualization of Solvent Effects

The relationship between solvent properties and the observed nitrile stretching frequency can be visualized as a logical workflow. The following diagram illustrates how the dielectric environment and specific interactions, such as hydrogen bonding, influence the nitrile peak position.

Caption: Logical workflow of solvent influence on the nitrile IR peak.

Conclusion

The infrared spectroscopy of the nitrile group in nonanenitrile provides a clear and sensitive probe of the molecule's local environment. The characteristic C≡N stretching vibration, found in a distinct region of the IR spectrum, is subject to predictable shifts based on solvent polarity and hydrogen bonding interactions. By employing standardized experimental protocols, researchers can obtain high-quality spectral data to investigate these intermolecular forces. This makes the nitrile group a valuable tool in diverse fields, including physical organic chemistry, materials science, and as a site-specific vibrational reporter in more complex molecular systems relevant to drug development.

References

An In-depth Technical Guide to the Physical Properties of Octyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of octyl cyanide (also known as nonanenitrile). The information is presented to be a valuable resource for laboratory and research applications, with a focus on clarity and practical utility. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and includes a visual representation of a standard experimental workflow.

Core Physical Properties of Octyl Cyanide

Octyl cyanide is an organic compound with the chemical formula C₉H₁₇N. It is a nitrile that is of interest in various chemical synthesis and research applications. A thorough understanding of its physical properties is essential for its proper handling, use in reactions, and for the purification of products.

Quantitative Data Summary

The physical properties of octyl cyanide are summarized in the table below for easy reference and comparison. These values represent commonly cited figures in chemical literature and databases.

| Physical Property | Value | Units |

| Molecular Formula | C₉H₁₇N | |

| Molecular Weight | 139.24 | g/mol |

| Density | 0.822 (at 25 °C) | g/mL |

| Boiling Point | 224 | °C |

| Melting Point | -34 to -35 | °C |

| Refractive Index | 1.426 (at 20 °C) | |

| Solubility | Insoluble | in water |

| Appearance | Clear colorless to light yellow/orange liquid |

Note: The exact values for physical properties can vary slightly depending on the experimental conditions and the purity of the sample.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid compounds like octyl cyanide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.[1]

Methodology: Distillation Method [2]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: A small volume of octyl cyanide is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the liquid.[2]

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [3]

-

Sample Preparation: A small amount of octyl cyanide is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Methodology: Using a Graduated Cylinder and Balance [4]

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is determined using an analytical balance.

-

Volume Measurement: A known volume of octyl cyanide is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the octyl cyanide is measured.

-

Calculation: The mass of the octyl cyanide is calculated by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[4]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.[5] Since octyl cyanide has a very low melting point (-34 °C), this determination requires a specialized low-temperature apparatus.

Methodology: Capillary Tube Method with Low-Temperature Bath [6]

-

Sample Preparation: A small amount of solidified octyl cyanide is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a low-temperature thermometer and placed in a cooling bath (e.g., a dry ice/acetone bath).

-

Cooling and Observation: The bath is allowed to slowly warm up.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[7]

Methodology: Using a Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of octyl cyanide are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

-

Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in determining the boiling point of a liquid using the micro-boiling point method.

Caption: Workflow for Micro Boiling Point Determination.

References

- 1. Video: Boiling Points - Concept [jove.com]

- 2. vernier.com [vernier.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

A Technical Guide to the Solubility of Nonanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nonanenitrile, a long-chain aliphatic nitrile. Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing well-founded qualitative solubility information, detailed experimental protocols for accurate solubility determination, and a logical framework for solvent selection.

Core Data Presentation: Solubility Summary

The table below summarizes the predicted solubility of nonanenitrile in various common organic solvents, based on the known solubility of homologous nitriles such as octanenitrile (B114854) and decanenitrile.[1][2][3]

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Alkanes | Hexane (B92381) | Very Soluble | The nonpolar alkyl chain of nonanenitrile has strong van der Waals interactions with the nonpolar hexane molecules. |

| Heptane (B126788) | Very Soluble | Similar to hexane, the nonpolar nature of heptane makes it an excellent solvent for nonanenitrile. | |

| Alcohols | Methanol (B129727) | Soluble | While methanol is polar, the alkyl chain of nonanenitrile limits its miscibility compared to shorter-chain nitriles. |

| Ethanol | Soluble | Ethanol's polarity is balanced by a small alkyl chain, allowing for favorable interactions with both the nitrile group and the alkyl chain of nonanenitrile.[2] | |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar nitrile group, while its organic character allows for interaction with the alkyl chain. |

| Ethers | Diethyl Ether | Very Soluble | Diethyl ether's low polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.[2] |

| Tetrahydrofuran (THF) | Very Soluble | THF is a polar aprotic ether that is an excellent solvent for a wide range of organic compounds, including those with both polar and nonpolar moieties. | |

| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | DCM is a moderately polar solvent that can effectively solvate a wide range of organic molecules. |

| Chloroform (B151607) | Very Soluble | Similar to DCM, chloroform is a good solvent for compounds of intermediate polarity. | |

| Aromatic Hydrocarbons | Toluene (B28343) | Very Soluble | The nonpolar aromatic ring of toluene interacts favorably with the long alkyl chain of nonanenitrile. |

| Highly Polar Solvents | Water | Insoluble/Slightly Soluble | The long, hydrophobic alkyl chain of nonanenitrile dominates its properties, leading to very poor solubility in water.[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | DMSO is a highly polar aprotic solvent and is less likely to effectively solvate the long nonpolar alkyl chain of nonanenitrile. |

Experimental Protocols

To obtain precise quantitative solubility data for nonanenitrile in specific organic solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[4]

Objective: To determine the saturation solubility of nonanenitrile in a selected organic solvent at a specific temperature.

Materials:

-

Nonanenitrile (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Vials with septa

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of nonanenitrile to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved nonanenitrile to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Record the mass of the collected filtrate.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of nonanenitrile in the same organic solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

-

From the calibration curve, determine the concentration of nonanenitrile in the collected sample.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of nonanenitrile.

References

Pelargononitrile: A Technical Guide to its Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargononitrile, also known as nonanenitrile or octyl cyanide, is a nine-carbon aliphatic nitrile. This document provides a comprehensive technical overview of its chemical and physical properties, historical and current synthesis methodologies, spectroscopic signature, and known biological activities and toxicological profile. While the specific historical discovery of pelargononitrile is not well-documented in readily available literature, its synthesis falls under well-established chemical transformations of nitriles. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who are interested in the applications and characteristics of this compound.

Chemical and Physical Properties

Pelargononitrile is a colorless to pale yellow liquid.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N | [1] |

| Molecular Weight | 139.24 g/mol | [1] |

| CAS Number | 2243-27-8 | [1] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 224-225 °C | [2] |

| Density | 0.78 g/mL at 25 °C | [2] |

| Refractive Index | 1.426 | [2] |

| Solubility | Almost insoluble in water. Soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| Vapor Pressure | 0.1 mmHg | [1] |

History and Synthesis

While a singular "discovery" of pelargononitrile is not prominently recorded, its synthesis relies on established methods for nitrile formation that have been known for over a century. The preparation of nitriles is a fundamental transformation in organic chemistry, and pelargononitrile can be synthesized through several reliable routes.

Synthesis via Nucleophilic Substitution of Alkyl Halides

A common and straightforward method for the synthesis of pelargononitrile is the nucleophilic substitution of a primary alkyl halide, such as 1-bromooctane (B94149), with a cyanide salt. This reaction proceeds via an Sₙ2 mechanism.[3]

Experimental Protocol: Synthesis of Pelargononitrile from 1-Bromooctane

Materials:

-

1-bromooctane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1 equivalent) in DMSO.

-

Carefully add sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude pelargononitrile.

-

Purify the crude product by vacuum distillation to obtain pure pelargononitrile.

References

Reactivity of the Nitrile Functional Group: A Technical Guide Focused on Nonanenitrile

Abstract: The nitrile functional group (–C≡N) is a versatile and valuable moiety in organic synthesis, prized for its ability to be transformed into a wide array of other functional groups, including carboxylic acids, amines, and ketones.[1] Its unique electronic structure, characterized by an sp-hybridized, electrophilic carbon atom and a nucleophilic nitrogen atom, dictates its reactivity.[1][2] This technical guide provides an in-depth analysis of the core reactivity of the nitrile group, using nonanenitrile as a representative model for long-chain aliphatic nitriles. We will explore three fundamental transformations: hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. This document is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate practical application.